Cas no 20461-60-3 (2,4-Diethoxypyrimidine)
2,4-Diethoxypyrimidine Properties
Names and Identifiers
-
- 2,4-DIETHOXYPYRIMIDINE
- Pyrimidine,2,4-diethoxy-
- 2,4-Diaethoxy-pyrimidin
- 2,4-Diethoxy-pyrimidin
- 2,4-diethoxy-pyrimidine
- 4-ethoxy-1-ethyl-2(1H)-pyrimidinone
- AC1L5DLS
- AC1Q57SM
- CTK4E4283
- Pyrimidine,2,4-diethoxy
- A879609
- NSC 13689
- Pyrimidine, 2,4-diethoxy-
- CS-0109861
- 2,4-Diethoxypyrimidine ,98%
- SCHEMBL3817284
- 20461-60-3
- 2,4-Diethoxypyrimidinato
- FT-0757579
- AS-77119
- NSC13689
- SB55945
- CBDivE_012116
- AKOS006273252
- D76948
- NSC-13689
- DTXSID80942636
- DB-066217
- +Expand
-
- MFCD00056029
- REZCUNDZKVUACL-UHFFFAOYSA-N
- InChI=1S/C8H12N2O2/c1-3-11-7-5-6-9-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3
- CCOC1=NC(=NC=C1)OCC
Computed Properties
- 168.09000
- 0
- 4
- 4
- 168.09
- 12
- 122
- 0
- 0
- 0
- 0
- 0
- 1
- 1.5
- nothing
- 0
- 44.2A^2
Experimental Properties
- 1.27400
- 44.24000
- 1.486
- 270.3°Cat760mmHg
- 99.1°C
- 1.071
2,4-Diethoxypyrimidine Security Information
2,4-Diethoxypyrimidine Customs Data
- 2933599090
-
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-Diethoxypyrimidine Price
2,4-Diethoxypyrimidine Suppliers
2,4-Diethoxypyrimidine Related Literature
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1. 609. Chemistry of the vitamin B12 group. Part II. Synthesis of 5: 6-dimethyl-1-α-D-ribofuranosylbenziminazoleA. W. Johnson,G. W. Miller,J. A. Mills,A. R. Todd J. Chem. Soc. 1953 3061
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2. 299. Tautomeric azines. Part I. The tautomerism of 1-methyluracil and 5-bromo-1-methyluracilA. R. Katritzky,A. J. Waring J. Chem. Soc. 1962 1540
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3. 185. Experiments on the synthesis of purine nucleosides. Part XIX. A synthesis of adenosineJ. Davoll,B. Lythgoe,A. R. Todd J. Chem. Soc. 1948 967
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Michael W. Winkley,Roland K. Robins J. Chem. Soc. C 1969 791
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5. The mechanism of thermal eliminations. Part 18. Relative rates of pyrolysis of 2-ethoxypyrazine, 3-ethoxypyridazine, 2- and 4-ethoxypyrimidine, 3-chloro-6-ethoxypyridazine, and 2-chloro-4-ethoxypyrimidine: the effect of the aza ‘substituent’ and π-bond order on the elimination rateNouria Al-Awadi,Roger Taylor J. Chem. Soc. Perkin Trans. 2 1986 1255